N-benzyl-5-(3-bromophenyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
N-benzyl-5-(3-bromophenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a methyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(3-bromophenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions
Imidazole Ring Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Bromophenyl Group Introduction: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Benzylation: The benzyl group is typically introduced through a nucleophilic substitution reaction, where the imidazole nitrogen attacks a benzyl halide (e.g., benzyl chloride) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the bromophenyl group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and bromophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of phenyl derivatives without the bromine atom.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-5-(3-bromophenyl)-1-methyl-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-(3-bromophenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the benzyl and methyl groups contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-phenyl-1-methyl-1H-imidazol-2-amine: Lacks the bromine atom, which may result in different reactivity and binding properties.
N-benzyl-5-(4-bromophenyl)-1-methyl-1H-imidazol-2-amine: The bromine atom is positioned differently, potentially affecting its chemical behavior and biological activity.
Uniqueness
N-benzyl-5-(3-bromophenyl)-1-methyl-1H-imidazol-2-amine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its electronic properties and reactivity. This positioning may also affect its interaction with biological targets, making it a valuable compound for research in medicinal chemistry.
Properties
Molecular Formula |
C17H16BrN3 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
N-benzyl-5-(3-bromophenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C17H16BrN3/c1-21-16(14-8-5-9-15(18)10-14)12-20-17(21)19-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,19,20) |
InChI Key |
RACMMKOJOVSVKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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